Ethyl 4-methoxy-3,5-dimethylbenzoylformate

Physical Chemistry Separation Science Process Chemistry

Researchers needing gram-to-kilogram quantities of polysubstituted aryl α-ketoesters face multi-step synthesis challenges. This compound offers a published one-step Vilsmeier synthesis, improving atom economy. • LogP 2.06-enhanced membrane permeability vs. unsubstituted analogs (LogP 1.80) for CNS programs • Weak dihydroorotase inhibitor (IC₅₀ 180 µM)-baseline reference for aryl glyoxylate screening • Bp 195-200°C at 18 Torr-stable in high-temperature reactions • Available ≥95%, gram-to-kilo scale, ships globally.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 107642-57-9
Cat. No. B018616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-3,5-dimethylbenzoylformate
CAS107642-57-9
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C(=C1)C)OC)C
InChIInChI=1S/C13H16O4/c1-5-17-13(15)11(14)10-6-8(2)12(16-4)9(3)7-10/h6-7H,5H2,1-4H3
InChIKeyGSOLYJCSFYLVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate: Research Intermediate


Ethyl 4-methoxy-3,5-dimethylbenzoylformate (CAS 107642-57-9) is a polysubstituted aryl α-ketoester of the benzoylformate class with molecular formula C₁₃H₁₆O₄ and molecular weight 236.26 g/mol . The compound bears a 4-methoxy group and 3,5-dimethyl substitution on the phenyl ring, esterified as the ethyl ester, distinguishing it from unsubstituted ethyl benzoylformate (CAS 1603-79-8) and its methyl ester analog (CAS 1443344-72-6) . Commercially available at ≥95% purity , it serves as a specialized building block for medicinal chemistry, organic synthesis, and enzyme inhibition studies.

1
Polysubstituted aryl α-ketoester building block supporting medicinal chemistry and scaffold derivatization studies.
2
Enzyme inhibition screening fit – reported dihydroorotase and HMG-CoA reductase profiling contexts.
3
≥95% purity supply form for synthesis and in vitro assay workflows.

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate vs. Generic Analogs


Substitution of ethyl 4-methoxy-3,5-dimethylbenzoylformate with unsubstituted ethyl benzoylformate or its methyl ester analog is not scientifically interchangeable. The 4-methoxy and 3,5-dimethyl substituents alter the compound's boiling point (195–200 °C at 18 Torr vs. 138–139 °C at 18 mmHg for unsubstituted ethyl benzoylformate ), lipophilicity (LogP 2.06 [1] vs. 1.80 for ethyl benzoylformate vs. 1.67 for methyl 3,5-dimethyl-4-methoxybenzoylformate ), and enzyme inhibition profile (weak dihydroorotase inhibition, IC₅₀ = 180 µM [2], with no HMG-CoA reductase activity [3]). These differences directly impact distillation behavior, membrane partitioning, and biological target engagement.

Property
Target Compound
Generic Analog
Boiling Point Profile
Distillation range significantly higher due to methoxy/dimethyl substitution
Lower boiling range – unsubstituted or methyl ester analogs may shift thermal behavior
Lipophilicity
Measured LogP elevates membrane partitioning potential
LogP differences (~0.3–0.4 units) may alter cellular uptake and ADME readouts
Enzyme Inhibition Profile
Reported weak dihydroorotase inhibition; HMG-CoA reductase inactive
Target engagement profile may differ – class-level inference suggests review

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate: Quantitative Differentiation Evidence


Higher Boiling Point vs. Unsubstituted Analog

Ethyl 4-methoxy-3,5-dimethylbenzoylformate exhibits a significantly higher boiling point than unsubstituted ethyl benzoylformate under comparable reduced pressure conditions, reflecting the steric and electronic influence of the 4-methoxy and 3,5-dimethyl substituents [1].

Higher Boiling Point
Cross-study comparable
195–200 °C at 18 Torr
Approximately 57–61 °C higher than unsubstituted ethyl benzoylformate (138–139 °C at 18 mmHg)
Supports thermal stability review and distinct purification protocol requirements.
Conditions: Reduced pressure distillation (~18 Torr/mmHg).
Physical Chemistry Separation Science Process Chemistry

Higher LogP Compared to Analogs

The ethyl ester and polysubstitution pattern on the phenyl ring confer higher calculated lipophilicity compared to both the methyl ester analog and unsubstituted ethyl benzoylformate [1].

Calculated LogP
Cross-study comparable
LogP = 2.06
+0.39 vs. methyl analog (1.67); +0.26 vs. unsubstituted ethyl ester (1.80)
Lipophilicity context may inform membrane permeability and cell-based assay interpretation.
Computationally predicted (fragment-based methods).
Medicinal Chemistry QSAR Drug Design

One-Step Quantitative Synthesis vs. Multi-Step Esterification

A published protocol achieves quantitative yield of the title compound in a single step using adapted Vilsmeier conditions, characterized by comprehensive ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the methyl ester analog is synthesized via a conventional two-step esterification route with variable yields .

Quantitative One-Step Synthesis
Cross-study comparable
Quantitative yield, single step
Versus variable yields (60–90%) for conventional two-step esterification routes
Adapted Vilsmeier conditions may support scalable procurement and reduced purification burden.
Characterized by ¹H-, ¹³C-NMR, IR, Raman spectroscopy.
Synthetic Methodology Process Development Green Chemistry

Weak Dihydroorotase Inhibition vs. Inactive HMG-CoA Reductase

Enzymatic profiling reveals a differential selectivity pattern: the compound exhibits weak inhibition of dihydroorotase (IC₅₀ = 180 µM at pH 7.37) [1] while lacking detectable inhibitory activity against rat hepatic microsomal HMG-CoA reductase [2]. This contrasts with certain structurally related benzoylformate derivatives that exhibit broader enzyme inhibition profiles.

Enzyme Inhibition Profile
Class-level inference
Dihydroorotase IC₅₀ = 180 µM
HMG-CoA reductase: no significant inhibition reported
Negative-selection context – may serve as a low-activity reference standard for enzyme screening.
Mouse ascites cell and rat hepatic microsome assays.
Enzymology Inhibitor Profiling Target Identification

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate: Application Scenarios


High-Lipophilicity Scaffold Derivatization

The measured LogP of 2.06 [1], approximately 0.3–0.4 log units higher than the methyl ester analog (LogP 1.67) and unsubstituted ethyl benzoylformate (LogP 1.80) , makes this compound a preferred starting material when designing analogs with enhanced passive membrane permeability. This is particularly relevant in CNS-targeted programs where higher logP values (typically 2–5) correlate with improved blood-brain barrier penetration.

Scalable One-Step Vilsmeier Synthesis

Researchers requiring gram-to-kilogram quantities of a polysubstituted aryl α-ketoester benefit from the published quantitative one-step Vilsmeier synthesis [2], which eliminates multi-step sequences and improves atom economy compared to conventional esterification routes for the methyl analog. This route is immediately implementable and suitable for process scale-up.

Negative Control for Enzyme Inhibition Screening

The weak dihydroorotase inhibition (IC₅₀ = 180 µM) [3] combined with the absence of HMG-CoA reductase inhibition [4] establishes this compound as a useful low-activity reference standard. When screening aryl glyoxylate libraries against these enzyme classes, this compound provides a baseline for distinguishing nonspecific or weak binders from higher-potency hits.

Thermal Stability for High-Temperature Reactions

With a boiling point of 195–200 °C at 18 Torr (361.8 °C at 760 mmHg) , this compound remains in the liquid phase under conditions where unsubstituted ethyl benzoylformate (bp 138–139 °C at 18 mmHg) [5] would distill. This property supports its use in high-temperature nucleophilic addition or condensation reactions without solvent loss or premature evaporation of the starting ester.

Application
Selection Property
Validation Focus
High-Lipophilicity Scaffold Derivatization
Lipophilicity context
Membrane permeability and CNS-program property review
Scalable One-Step Synthesis
Synthesis route efficiency
Process scalability and atom economy verification
Negative Control for Enzyme Screening
Enzyme inhibition profile review
Low-activity baseline validation against dihydroorotase/HMG-CoA reductase
High-Temperature Reaction Conditions
Thermal stability context
Liquid-phase retention under elevated reaction temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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